molecular formula C10H13Br B6205529 2-(bromomethyl)-1-ethyl-4-methylbenzene CAS No. 2742656-11-5

2-(bromomethyl)-1-ethyl-4-methylbenzene

Cat. No.: B6205529
CAS No.: 2742656-11-5
M. Wt: 213.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Bromomethyl)-1-ethyl-4-methylbenzene is an aromatic compound featuring a bromomethyl group at the 2-position, an ethyl group at the 1-position, and a methyl group at the 4-position of the benzene ring. This structure confers unique reactivity due to the electron-withdrawing bromine atom and the steric effects of the alkyl substituents. Bromomethyl-substituted aromatics are widely utilized as alkylating agents in organic synthesis, particularly in pharmaceuticals and agrochemicals.

Properties

CAS No.

2742656-11-5

Molecular Formula

C10H13Br

Molecular Weight

213.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(bromomethyl)-1-ethyl-4-methylbenzene typically involves the bromination of 1-ethyl-4-methylbenzene (p-ethyltoluene). The reaction is carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is conducted under reflux conditions in a suitable solvent like carbon tetrachloride or chloroform .

Industrial Production Methods

In an industrial setting, the bromination process can be scaled up using continuous flow reactors to ensure better control over reaction parameters and product quality. The use of halogenated solvents and radical initiators remains consistent with laboratory-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-1-ethyl-4-methylbenzene undergoes several types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly employed.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include benzyl alcohols and benzoic acids.

    Reduction: The major product is 1-ethyl-4-methylbenzene.

Scientific Research Applications

2-(Bromomethyl)-1-ethyl-4-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(bromomethyl)-1-ethyl-4-methylbenzene primarily involves its reactivity as a benzyl bromide derivative. The bromomethyl group is highly reactive towards nucleophiles, making it a valuable intermediate in substitution reactions. The compound can also participate in radical reactions due to the presence of the bromine atom .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between 2-(bromomethyl)-1-ethyl-4-methylbenzene and related compounds:

Compound Name Molecular Formula Molecular Weight Substituents/Functional Groups Key Structural Features
This compound C₁₀H₁₃Br 213.11 g/mol Bromomethyl (C-2), ethyl (C-1), methyl (C-4) Benzene core with alkyl and bromine groups
4-(Bromomethyl)benzaldehyde C₈H₇BrO 199.05 g/mol Bromomethyl (C-4), aldehyde (C-1) Electron-deficient due to aldehyde group
2-(Bromomethyl)-4-phenylthiazole C₁₀H₈BrNS 254.15 g/mol Bromomethyl (C-2), phenyl (C-4), thiazole Heterocyclic sulfur-containing ring system
2-(Bromomethyl)-3-fluorobenzonitrile C₈H₅BrFN 214.04 g/mol Bromomethyl (C-2), fluorine (C-3), nitrile Electron-withdrawing nitrile and fluorine

Key Observations :

  • Unlike thiazole derivatives , the absence of a heterocyclic ring in the target compound may reduce its utility in bioactive molecule synthesis but enhance stability under acidic conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.